molecular formula C28H29FN2O3S B2879779 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 892764-80-6

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2879779
CAS No.: 892764-80-6
M. Wt: 492.61
InChI Key: RLZBEVFDUCZREH-UHFFFAOYSA-N
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Description

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a diethylamino group, a fluoro substituent, a methylbenzyl group, and a tosyl group attached to a quinoline core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of this compound is thiol groups . Thiol groups are sulfur-containing functional groups found in many important biological molecules, including proteins and enzymes. They play a crucial role in maintaining the structure and function of these molecules.

Mode of Action

The compound is a thiol-reactive probe . It is very weakly fluorescent until it reacts with thiols, producing a conjugate with excitation/emission maxima of approximately 384/470 nm . This means that the compound becomes fluorescent upon binding to its target, allowing for the detection and quantification of thiol-containing molecules.

Pharmacokinetics

It has been found that the compound is slightly soluble in DMSO , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of a fluorescent conjugate upon reaction with thiols . This can be used to detect and quantify thiol-containing molecules, providing valuable information about the biological system under study. The fluorescence of the compound can also be used to track its distribution within a biological system.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the pH and temperature of the environment . Additionally, the presence of other molecules that can react with the compound could potentially influence its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

    Addition of the Methylbenzyl Group: The methylbenzyl group can be attached via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Diethylamine for nucleophilic substitution, Selectfluor for electrophilic fluorination.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    7-diethylamino-4-methylcoumarin: A fluorescent compound used in various sensing applications.

    7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Known for its high fluorescence and used in biochemical assays.

    7-diethylamino-4′-dimethylaminoflavylium: Studied for its photochemical properties.

Uniqueness

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-13-9-20(4)10-14-22)18-31(25)17-21-11-7-19(3)8-12-21/h7-16,18H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBEVFDUCZREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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